molecular formula C11H9ClO2S B1214732 Tianafac CAS No. 51527-19-6

Tianafac

Cat. No.: B1214732
CAS No.: 51527-19-6
M. Wt: 240.71 g/mol
InChI Key: QNJIHQOPIPJYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tianafac’s unique combination of chloro, methyl, and acetic acid groups contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Tianafac, chemically known as 5-chloro-3-methylbenzo[b]thiophene, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies that illustrate its therapeutic potential.

This compound is believed to modulate the activity of specific enzymes and receptors, which leads to its observed biological effects. Preliminary studies indicate that it may influence inflammatory and pain pathways, although the exact molecular targets are still under investigation.

Therapeutic Applications

  • Anti-inflammatory Effects : this compound has been studied for its potential to reduce inflammation, which is a common underlying factor in various diseases.
  • Analgesic Properties : The compound may also exhibit analgesic effects, making it a candidate for pain management therapies.
  • Cytotoxicity : Research indicates that this compound may possess cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Experimental Data

Several studies have explored the biological activities of this compound:

  • Cytotoxicity Evaluation : In vitro studies have shown that this compound exhibits significant cytotoxic effects on cancer cell lines, with an IC50 value indicating effective concentration levels comparable to established chemotherapeutic agents like cisplatin .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .

Summary of Key Findings

Study FocusFindingsReference
CytotoxicitySignificant cytotoxic effects on cancer cells
Anti-inflammatory effectsPotential reduction in inflammation
Antioxidant propertiesEffective scavenging of free radicals

Detailed Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with the most pronounced effects observed at higher concentrations .
    • The mechanism behind this cytotoxicity appears to involve apoptosis induction in cancer cells.
  • Antioxidant Activity :
    • This compound's antioxidant capacity was assessed using various assays. The results showed a significant ability to scavenge free radicals and reduce oxidative stress markers in treated cells .
    • This property may contribute to its protective effects against cellular damage.
  • Anti-inflammatory Mechanisms :
    • Research has indicated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
    • Further investigations are needed to elucidate the precise pathways involved.

Properties

IUPAC Name

2-(5-chloro-3-methyl-1-benzothiophen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-6-8-4-7(12)2-3-9(8)15-10(6)5-11(13)14/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJIHQOPIPJYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199495
Record name Tianafac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51527-19-6
Record name Tianafac [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051527196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tianafac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIANAFAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0T3ZRK3XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tianafac
Reactant of Route 2
Reactant of Route 2
Tianafac
Reactant of Route 3
Reactant of Route 3
Tianafac
Reactant of Route 4
Reactant of Route 4
Tianafac
Reactant of Route 5
Reactant of Route 5
Tianafac
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tianafac

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.